molecular formula C6H15Cl2N3O B3023107 1-Methylpiperazine-2-carboxamide dihydrochloride CAS No. 859213-28-8

1-Methylpiperazine-2-carboxamide dihydrochloride

Cat. No. B3023107
CAS RN: 859213-28-8
M. Wt: 216.11 g/mol
InChI Key: AIJYQILJUPITDN-UHFFFAOYSA-N
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Description

1-Methylpiperazine-2-carboxamide dihydrochloride is a heterocyclic diamine used as a versatile building block and intermediate in organic synthesis . It has a molecular formula of C6H15Cl2N3O and an average mass of 216.109 Da .


Molecular Structure Analysis

The molecular structure of 1-Methylpiperazine-2-carboxamide dihydrochloride can be represented as a 2D Mol file or a computed 3D SD file . The InChI code for this compound is 1S/C7H15N3O.2ClH/c1-8-7(11)6-5-9-3-4-10(6)2;;/h6,9H,3-5H2,1-2H3,(H,8,11);2*1H .


Physical And Chemical Properties Analysis

1-Methylpiperazine-2-carboxamide dihydrochloride has a molecular weight of 216.11 g/mol. Its solubility and other physical and chemical properties would need to be determined experimentally.

Scientific Research Applications

Arylpiperazine Derivatives in Medicinal Chemistry

Arylpiperazine derivatives have been noted for their clinical application in treating depression, psychosis, or anxiety. The metabolism of these compounds, including N-dealkylation leading to 1-aryl-piperazines, is crucial for understanding their pharmacological effects. Such metabolites exhibit a variety of effects related to serotonin receptor activity, indicating the significance of arylpiperazine derivatives in neuroscience and pharmacology research (Caccia, 2007).

Pharmacological Applications of Arylpiperazine Derivatives

The pharmacological profile of arylpiperazine compounds, including their role in anxiolytic and antidepressant activities, highlights their potential in treating mental health disorders. The behavioral pharmacology of specific derivatives, such as AR-A000002, a selective 5-HT1B antagonist, demonstrates their therapeutic potential and the importance of studying these molecules for drug development (Hudzik et al., 2003).

Bioactive Diketopiperazines (DKPs)

DKPs, cyclic dipeptides formed from two amino acids, exhibit diverse bioactivities and hold promise in drug discovery. The structural modifications in the DKP nucleus have led to compounds with anti-tumor, neuroprotective, immune-modulatory, and other therapeutic effects. This area of research underscores the potential of small, cyclic compounds in medicinal chemistry and their varied applications in treating diseases (Wang et al., 2013).

Safety and Hazards

This compound is labeled as an irritant . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection. It should be used only in well-ventilated areas and contact with skin, eyes, or clothing should be avoided .

properties

IUPAC Name

1-methylpiperazine-2-carboxamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O.2ClH/c1-9-3-2-8-4-5(9)6(7)10;;/h5,8H,2-4H2,1H3,(H2,7,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJYQILJUPITDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpiperazine-2-carboxamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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